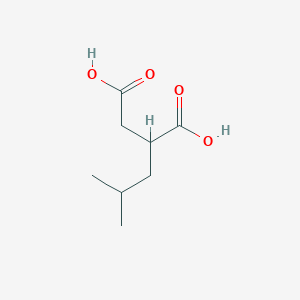
3,5-Difluorobenzol-1,2-diol
Übersicht
Beschreibung
3,5-Difluorobenzene-1,2-diol: is an aromatic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
3,5-Difluorobenzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Wirkmechanismus
Target of Action
Similar compounds like 3,5-difluorobenzenesulfonamide have been shown to interact with enzymes such as carbonic anhydrase 2 .
Mode of Action
It can be inferred from the general mechanism of electrophilic aromatic substitution, which is common for benzene derivatives . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution.
Action Environment
It’s known that the compound is a highly flammable liquid , which could potentially influence its stability and handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using reagents such as fluorine gas or hydrogen fluoride . The hydroxyl groups can then be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate .
Industrial Production Methods: Industrial production of 3,5-Difluorobenzene-1,2-diol often employs continuous-flow processes to ensure high yield and safety. The Balz-Schiemann reaction is a notable method, where diazonium salts are converted to fluorides under controlled conditions . This method is advantageous due to its scalability and efficiency in producing high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: Contains a single fluorine atom attached to a benzene ring.
1,2-Difluorobenzene: Contains two fluorine atoms attached to adjacent carbon atoms on a benzene ring.
3,4-Difluorobenzene-1,2-diol: Similar structure but with fluorine atoms in different positions.
Uniqueness: 3,5-Difluorobenzene-1,2-diol is unique due to the specific positioning of its fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
3,5-difluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVOYCNUIEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309408 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147300-09-2 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



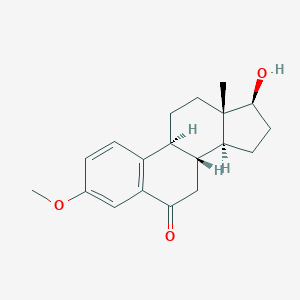

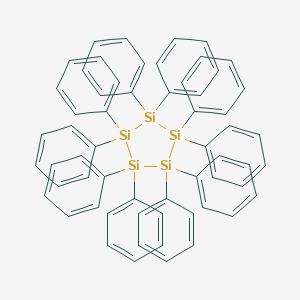



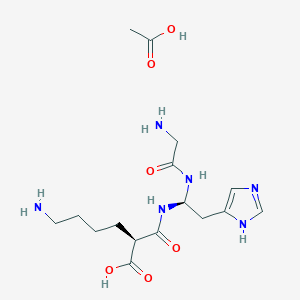

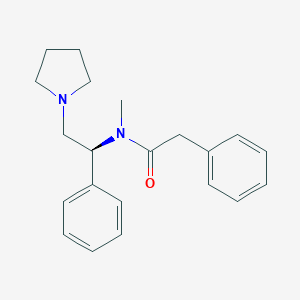

![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
